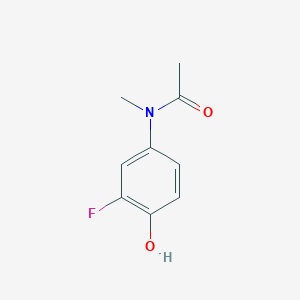![molecular formula C16H15NO2 B12613344 N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide CAS No. 919363-75-0](/img/structure/B12613344.png)
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring, a hydroxy group, and a prop-2-ynamide moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Another approach involves the use of hydrazine hydrate or phenyl hydrazine in absolute ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide involves its interaction with specific molecular targets. By blocking the β2-adrenergic receptor, this compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Duloxetine hydrochloride: A compound with a similar naphthalene structure, used as an antidepressant.
Propranolol: A β-adrenergic blocker with a related structure, used as an antihypertensive and antianginal agent
Uniqueness
N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with β2-adrenergic receptors sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
919363-75-0 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-(1-hydroxy-3-naphthalen-1-ylpropan-2-yl)prop-2-ynamide |
InChI |
InChI=1S/C16H15NO2/c1-2-16(19)17-14(11-18)10-13-8-5-7-12-6-3-4-9-15(12)13/h1,3-9,14,18H,10-11H2,(H,17,19) |
InChI-Schlüssel |
GRXQTKGFRPAXER-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)NC(CC1=CC=CC2=CC=CC=C21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


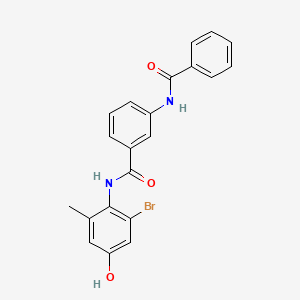
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
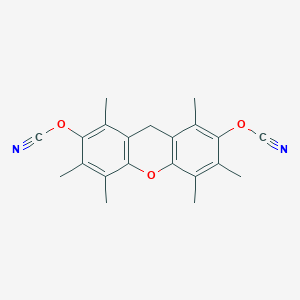
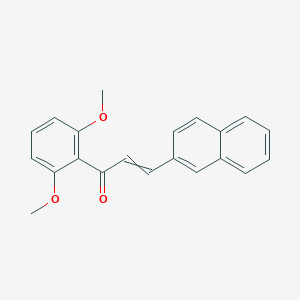

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)

![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)
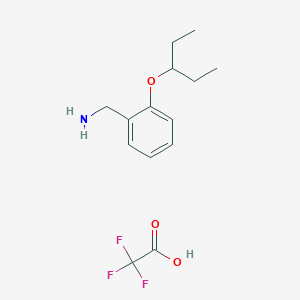
![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)
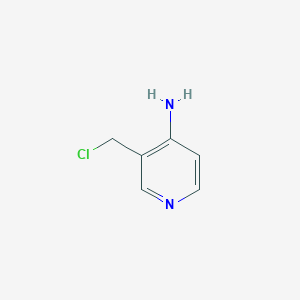
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
